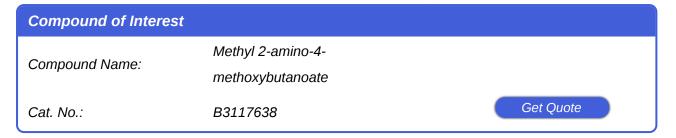


Unlocking Novel Therapeutic Avenues: A Technical Guide to Methyl 2-amino-4-methoxybutanoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of novel compound discovery, the strategic selection of foundational scaffolds is paramount. **Methyl 2-amino-4-methoxybutanoate**, a versatile small molecule, is emerging as a significant building block for the synthesis of innovative therapeutics. This technical guide provides a comprehensive overview of its chemical properties, potential applications in drug development, and detailed hypothetical experimental protocols. By presenting a consolidated resource, we aim to empower researchers to explore the full potential of this promising, yet under-researched, compound in their quest for next-generation medicines.

Introduction: The Potential of a Versatile Scaffold

Methyl 2-amino-4-methoxybutanoate (and its hydrochloride salt) is a synthetic amino acid derivative that holds considerable promise as a versatile scaffold in medicinal chemistry and drug discovery. Its structure, featuring a protected carboxylic acid (methyl ester), a primary amine, and a methoxy-terminated aliphatic chain, offers multiple points for chemical modification, making it an ideal starting material for the construction of diverse compound libraries.







The parent carboxylic acid, 2-amino-4-methoxybutanoic acid (also known as O-methylhomoserine), has been identified as a reactant in the synthesis of soluble guanylate cyclase (sGC) stimulators, a class of drugs with potential applications in treating cardiovascular diseases such as pulmonary hypertension. Furthermore, 2-amino-4-methoxybutanoic acid has been described as a diagnostic agent with antimicrobial properties and as a substrate in peptide synthesis. The methyl ester, **Methyl 2-amino-4-methoxybutanoate**, serves as a more lipophilic and synthetically tractable version of this core structure, making it a valuable intermediate for creating analogues with improved pharmacokinetic profiles.

This guide will delve into the known characteristics of **Methyl 2-amino-4-methoxybutanoate**, present its physicochemical data in a structured format, and provide detailed, generalized experimental protocols for its use in the synthesis of novel compounds.

Physicochemical Properties and Data

Quantitative data for **Methyl 2-amino-4-methoxybutanoate** and its related forms have been compiled from various chemical suppliers and databases. These properties are essential for planning synthetic routes and for the computational modeling of its derivatives.



Property	Methyl 2-amino-4- methoxybutanoate	Methyl 2-amino-4- methoxybutanoate HCl	2-Amino-4- methoxybutanoic Acid
CAS Number	225102-33-0	80103-07-7	4385-91-5
Molecular Formula	C6H13NO3	C6H14CINO3	C5H11NO3
Molecular Weight	147.17 g/mol	183.63 g/mol	133.15 g/mol
Appearance	Not specified (likely an oil)	Solid	Solid
Purity (Typical)	>95%	>95%	>98%
Solubility	Soluble in organic solvents	Soluble in water	Soluble in water
SMILES	COCCC(N)C(=O)OC	COCCC(N)C(=O)OC.	COCCC(N)C(=O)O
InChI Key	HAHAXWOXUNSINQ -UHFFFAOYSA-N	Not available	KFHRMMHGGBCRIV- UHFFFAOYSA-N

Experimental Protocols: A Gateway to Novel Derivatives

While specific, published synthetic protocols for novel compounds derived directly from **Methyl 2-amino-4-methoxybutanoate** are scarce, its structure lends itself to well-established synthetic transformations. The following are detailed, representative protocols for key reactions that can be employed to generate a library of derivatives for screening.

General Protocol for N-Acylation

This protocol describes the formation of an amide bond at the primary amine, a common step in creating peptide-like structures or introducing diverse functional groups.

Objective: To synthesize N-acyl derivatives of **Methyl 2-amino-4-methoxybutanoate**.

Materials:



- Methyl 2-amino-4-methoxybutanoate hydrochloride
- Carboxylic acid of interest (e.g., benzoic acid, acetic acid)
- Coupling agent (e.g., HATU, HBTU)
- Organic base (e.g., Diisopropylethylamine DIPEA)
- Anhydrous solvent (e.g., Dichloromethane DCM, Dimethylformamide DMF)
- Saturated agueous sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve Methyl 2-amino-4-methoxybutanoate hydrochloride (1.0 eq) in anhydrous DCM.
- Add DIPEA (2.2 eq) to the solution to neutralize the hydrochloride and free the amine. Stir for 10 minutes at room temperature.
- In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DCM.
- Add the carboxylic acid/HATU solution to the amine solution dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.



 Purify the crude product by silica gel column chromatography to yield the desired N-acyl derivative.

General Protocol for Reductive Amination

This protocol allows for the introduction of substituents at the amine through the reaction with an aldehyde or ketone.

Objective: To synthesize N-alkyl derivatives of **Methyl 2-amino-4-methoxybutanoate**.

Materials:

- Methyl 2-amino-4-methoxybutanoate hydrochloride
- Aldehyde or ketone of interest (e.g., benzaldehyde)
- Reducing agent (e.g., Sodium triacetoxyborohydride)
- Anhydrous solvent (e.g., Dichloromethane DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

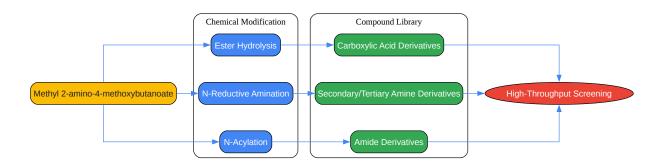
- To a solution of **Methyl 2-amino-4-methoxybutanoate** hydrochloride (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCM, add DIPEA (1.1 eq).
- Stir the mixture for 30 minutes at room temperature to form the imine intermediate.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.



- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel column chromatography.

Visualization of Potential Applications

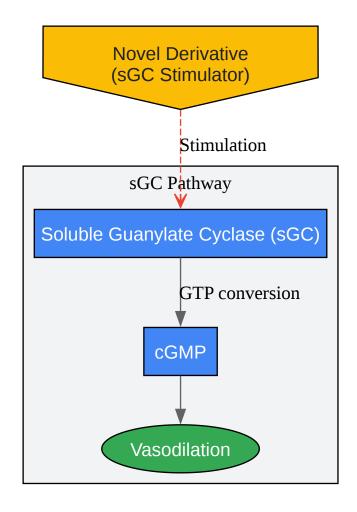
The following diagrams, generated using Graphviz, illustrate the logical workflows and potential signaling pathway interactions where derivatives of **Methyl 2-amino-4-methoxybutanoate** could be relevant.



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Caption: Synthetic workflow for generating a diverse compound library from **Methyl 2-amino-4-methoxybutanoate**.

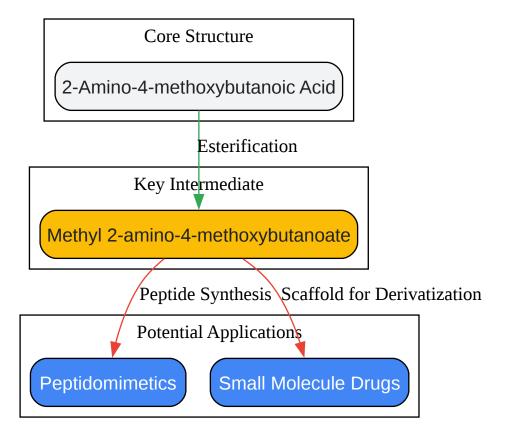




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Caption: Hypothesized mechanism of action for a derivative targeting the sGC signaling pathway.





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Caption: Logical relationship between the core amino acid, its methyl ester intermediate, and potential therapeutic applications.

Conclusion and Future Directions

Methyl 2-amino-4-methoxybutanoate represents a promising, yet largely untapped, resource for novel compound discovery. Its utility as a versatile chemical building block, derived from an amino acid with known biological relevance, positions it as a valuable starting point for the development of new therapeutic agents. The synthetic protocols and conceptual workflows presented in this guide are intended to serve as a foundational resource for researchers. Future investigations should focus on the systematic synthesis and screening of compound libraries derived from this scaffold to uncover novel biological activities and to elucidate its potential in addressing unmet medical needs. The exploration of this compound and its derivatives could lead to the discovery of next-generation drugs with improved efficacy and safety profiles.







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